6-(Trifluoromethyl)quinoxaline
Description
Overview of Quinoxaline (B1680401) Derivatives in Academic Research
Quinoxaline, a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, serves as a critical structural motif in both natural and synthetic chemistry. ipp.ptscispace.com Its rigid, planar structure is readily functionalizable, allowing chemists to fine-tune its properties for a vast array of applications. [14 from first search] The relative ease of synthesis further enhances its appeal for experimental studies and potential large-scale production. beilstein-journals.org
The quinoxaline nucleus is a privileged scaffold found in numerous biologically active compounds and natural products, such as the antibiotic echinomycin. [5, 30 from first search] Its structure is considered a bioisostere of quinoline (B57606) and naphthalene, and the nitrogen atoms within the pyrazine ring play a crucial role in stabilizing radical ion species. scispace.com This inherent reactivity and structural versatility make it a prime target for synthetic chemists aiming to develop novel molecules with significant biological or material functions. [13 from first search, 22 from first search] The ability to easily create a diverse library of substituted quinoxalines has established it as a fundamental building block in the development of new chemical entities. [19 from first search]
The quinoxaline moiety is of substantial interest in medicinal chemistry due to the broad spectrum of pharmacological activities its derivatives exhibit. mdpi.comnih.gov Research has demonstrated their potential as anticancer, antimicrobial (including antibacterial, antifungal, and antitubercular), antiviral, anti-inflammatory, and antimalarial agents. scispace.commdpi.comnih.govsapub.org This wide range of bioactivity has led to the development of several marketed drugs incorporating the quinoxaline core, such as the hepatitis C antivirals Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib. nih.gov The development of quinoxaline 1,4-dioxides has been a particularly promising avenue, showing potent activity against bacterial infections, oncological diseases, and various parasitic infections like malaria and leishmaniasis. mdpi.com
Beyond medicine, quinoxaline derivatives are gaining prominence in materials science, primarily due to their excellent electron-transporting properties. beilstein-journals.orgd-nb.info These compounds are utilized as key components in a variety of organic electronic devices. beilstein-journals.org They serve as electron-transporting materials, non-fullerene acceptors (NFAs), and chromophores in organic light-emitting diodes (OLEDs), particularly in the development of thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.orgd-nb.infoqmul.ac.uk Furthermore, quinoxaline-based polymers are extensively researched for their application in organic solar cells (OSCs) and as n-type semiconductors in organic field-effect transistors (OFETs), demonstrating their versatility and potential for creating high-performance, flexible, and cost-effective electronic systems. beilstein-journals.orgnih.govrsc.orgbohrium.com
Rationale for Research Focus on 6-(Trifluoromethyl)quinoxaline
The trifluoromethyl group is a key functional group in modern drug design. ontosight.ai As a strong electron-withdrawing group, it significantly alters the electronic properties of the quinoxaline ring system. wikipedia.orgnih.gov Its incorporation is a widely used strategy to enhance crucial pharmacological properties of a molecule. ontosight.aihovione.com The -CF3 group can improve metabolic stability due to the high strength of the C-F bond, increase lipophilicity which can lead to better permeability through cell membranes, and enhance bioavailability. ontosight.aibeijingyuji.comnih.gov This modification can also lead to stronger and more selective binding interactions with biological targets, such as enzymes. beijingyuji.com For instance, research on 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides suggests that the -CF3 group can significantly increase both binding to cellular targets and intracellular penetration. nih.gov
Research into this compound and its derivatives is an active and evolving field. In materials science, it has been successfully used as an acceptor component in the development of yellow TADF emitters for high-efficiency white OLEDs. beilstein-journals.orgd-nb.infoqmul.ac.uk In medicinal chemistry, specific derivatives have shown significant promise. For example, a study identified a this compound-2-carboxylic acid derivative as a bactericidal agent against Mycobacterium tuberculosis by inhibiting the essential enzyme DprE1. [26 from first search] Another series of derivatives showed potent activity as AMPA receptor antagonists, indicating potential for developing neuroprotective agents. [23 from first search]
However, research gaps remain. While specific derivatives show promise, a comprehensive exploration of the full therapeutic and material potential of the this compound scaffold is needed. Future research directions include:
Synthesis of Novel Derivatives: Expanding the library of this compound derivatives to explore a wider range of biological activities and material properties. ontosight.airesearchgate.net This includes creating multi-arm structures for enhanced performance in organic solar cells. rsc.org
Optimization for Electronics: Further investigation into tuning the optoelectronic properties of polymers and small molecules based on this scaffold to improve the efficiency and stability of organic solar cells and other electronic devices. nih.govbohrium.com
Exploring New Applications: Investigating potential applications in other fields, such as agriculture, where quinoxaline derivatives have shown potential as pesticides or fungicides. smolecule.com
Addressing Challenges: For therapeutic applications, a key challenge is to mitigate potential toxicity, which has been a concern for some anticancer quinoxalines. mdpi.com Developing greener and more efficient synthetic protocols is also a priority for industrial-scale applications. mdpi.com
The ongoing research into this compound highlights its standing as a valuable and versatile compound, with significant opportunities for future discoveries in both health and technology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVMFWYKYYDTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385097 | |
| Record name | 6-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41959-33-5 | |
| Record name | 6-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Trifluoromethyl Quinoxaline and Its Derivatives
Classical and Advanced Synthetic Approaches
The construction of the quinoxaline (B1680401) ring system is most commonly achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This fundamental reaction has been adapted and refined over the years, leading to a variety of efficient synthetic protocols.
The cornerstone of quinoxaline synthesis is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. nih.govresearchgate.net This method is widely applicable, straightforward, and generally provides good yields of the desired quinoxaline products. sapub.org
The most traditional and widely used method for synthesizing 6-(trifluoromethyl)quinoxaline involves the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with a suitable 1,2-dicarbonyl compound, such as glyoxal or benzil. researchgate.net The reaction is typically catalyzed by an acid and proceeds by forming two successive Schiff base intermediates, followed by cyclization and aromatization to yield the stable quinoxaline ring. researchgate.net The choice of solvent and catalyst can significantly influence the reaction rate and yield. nih.govresearchgate.net Common solvents include ethanol and acetic acid. nih.gov
The versatility of this method allows for the synthesis of a wide array of 2,3-disubstituted quinoxalines by simply varying the 1,2-dicarbonyl reactant. For instance, the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with benzil yields 2,3-diphenyl-6-(trifluoromethyl)quinoxaline, while reaction with glyoxal yields the parent this compound.
Table 1: Synthesis of this compound Derivatives via Condensation
| o-Phenylenediamine | 1,2-Dicarbonyl Compound | Catalyst/Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 4-(trifluoromethyl)benzene-1,2-diamine | Benzil | Acetic Acid | 2,3-Diphenyl-6-(trifluoromethyl)quinoxaline | High |
| 4-(trifluoromethyl)benzene-1,2-diamine | Glyoxal | Ethanol | This compound | Good |
Note: Yields are qualitative ("Good," "High") as specific percentages can vary based on precise reaction conditions not always detailed in general literature.
In a variation of the classical condensation, α-hydroxy acids can be used as surrogates for 1,2-dicarbonyl compounds. This approach often involves an in-situ oxidation of the α-hydroxy acid to generate the reactive dicarbonyl species. A related and efficient strategy employs α-amino acids as aldehyde surrogates. For instance, an iodine-promoted oxidative Pictet–Spengler type reaction has been developed where α-amino acids undergo oxidative decarboxylation to provide an aldehyde in situ, which then reacts with the diamine. rsc.org This method is attractive due to the ready availability of α-amino acids and the environmentally benign nature of the reagents. rsc.org
In recent years, there has been a significant shift towards developing synthetic methods that avoid the use of transition metals, driven by concerns over cost, toxicity, and environmental impact. nih.govrsc.org These "green" methodologies often employ organocatalysts, inexpensive reagents, or catalyst-free conditions to achieve the desired transformations. nih.gov
Acetic acid is a commonly used catalyst and solvent for the synthesis of quinoxalines. researchgate.net It serves as a mild acidic medium that facilitates both the initial condensation and the subsequent dehydration and cyclization steps. sapub.org The reaction of 4-(trifluoromethyl)benzene-1,2-diamine with a 1,2-dicarbonyl compound in refluxing acetic acid is a robust and high-yielding method for preparing this compound derivatives. nih.gov This approach is valued for its simplicity, the low cost of acetic acid, and the ease of product isolation, which often involves simple precipitation by pouring the reaction mixture into water. thieme-connect.de
Table 2: Acetic Acid-Mediated Synthesis of Quinoxaline Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| 4-(trifluoromethyl)benzene-1,2-diamine | Cinnamils | Refluxing Acetic Acid | 2,3-distyryl-6-(trifluoromethyl)quinoxaline derivatives |
This table illustrates the general applicability of acetic acid in quinoxaline synthesis based on available literature. nih.govnih.gov
Dimethyl sulfoxide (DMSO) is a versatile reagent in organic synthesis and has been employed in several capacities for the preparation of quinoxalines. It can serve as a solvent, an oxidant, and even as a source for a methine (=CH-) group. acs.org
One notable method involves the use of iodine as a catalyst in DMSO. In this system, DMSO acts as both the solvent and an oxidant to facilitate the condensation of o-phenylenediamines with various substrates, such as alkenes, to form quinoxalines. nih.gov Another innovative approach uses DMSO as a methine source in an acid-mediated, one-pot tandem reaction to construct fused quinoline (B57606) rings, a strategy that highlights its potential in building complex heterocyclic systems without transition metals. acs.org Furthermore, an efficient iodine-promoted strategy uses a DMSO/I2 system for the oxidative decarboxylation of α-amino acids, which then react with diamines to form polycyclic quinoxaline derivatives. rsc.org These DMSO-mediated methods are valued for their operational simplicity and the use of inexpensive and environmentally benign reagents. rsc.org
Table 3: Role of DMSO in Quinoxaline Synthesis
| Reaction Type | Role of DMSO | Co-reagent/Catalyst | Substrates |
|---|---|---|---|
| Oxidative Condensation | Solvent, Oxidant | Iodine (I₂) | o-phenylenediamine, Alkenes |
| Tandem Annulation | Methine Source, Solvent | Trifluoroacetic Acid (TFA) | Anilines, Pyrazolones |
Transition-Metal-Free Synthesis of Quinoxalines
Organocatalytic Approaches
The synthesis of quinoxaline derivatives has benefited from the development of organocatalysis, which offers a metal-free and environmentally benign alternative to traditional methods. Camphor-10-sulfonic acid (CSA), an inexpensive and easy-to-handle organocatalyst, has proven effective in the one-pot synthesis of quinoxalines. ijrar.org This approach involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
The reaction is typically carried out in ethanol at ambient temperature. The plausible mechanism involves the protonation of the carbonyl group of the 1,2-dicarbonyl compound by CSA. This activation facilitates the nucleophilic attack by the o-phenylenediamine derivative. The resulting amino-1,2-diol intermediate then undergoes dehydration to yield the final quinoxaline product. ijrar.org This method is advantageous due to its operational simplicity, high yields, and use of a recyclable catalyst in a green solvent. ijrar.org
While not specifically detailed for 4-(trifluoromethyl)-1,2-phenylenediamine, this organocatalytic method is broadly applicable to o-phenylenediamines with both electron-donating and electron-withdrawing substituents, suggesting its utility for the synthesis of this compound derivatives. ijrar.org
Table 1: Organocatalytic Synthesis of Quinoxaline Derivatives using Camphor Sulfonic Acid (CSA) This table is a representative example based on the general method, as specific data for the 6-(trifluoromethyl) derivative was not available in the searched sources.
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-(Trifluoromethyl)-1,2-phenylenediamine | Benzil | 20 mol% CSA | Ethanol | Room Temp. | High (expected) |
Regioselective Synthesis of this compound Derivatives
Regioselectivity is a critical aspect in the synthesis of substituted quinoxalines, ensuring the correct placement of functional groups on the benzene (B151609) ring of the quinoxaline core.
Strategies for Trifluoromethyl Group Introduction
The introduction of the trifluoromethyl (CF3) group is a key step in the synthesis of the target compounds. There are two primary strategies for achieving this:
Direct C-H Trifluoromethylation: This "late-stage" functionalization involves introducing the CF3 group directly onto a pre-formed quinoxaline ring. Radical trifluoromethylation is a common method that allows for the direct installation of a CF3 group into organic molecules without the need for pre-functionalized substrates like organohalides. Reagents such as sodium trifluoromethanesulfinate (Langlois' reagent) are often used for this purpose. This approach offers an efficient route to access trifluoromethylated compounds.
Synthesis from a Trifluoromethylated Precursor: This is the more common and often more regioselective approach. The synthesis starts with an ortho-phenylenediamine that already contains the trifluoromethyl group at the desired position. For the synthesis of this compound, this precursor is 4-(trifluoromethyl)benzene-1,2-diamine. This diamine is then condensed with a 1,2-dicarbonyl compound to form the quinoxaline ring, unequivocally placing the CF3 group at the 6-position. This method is widely used due to the commercial availability of the starting diamine and the high efficiency of the cyclocondensation reaction. nih.govnih.gov
Synthesis of 2,3-Bis(substituted-phenyl)-6-(trifluoromethyl)quinoxaline
The synthesis of 2,3-diaryl-substituted quinoxalines is most commonly achieved through the condensation of an appropriately substituted o-phenylenediamine with a benzil (1,2-diaryl-1,2-diketone) derivative. nih.gov For the synthesis of 2,3-bis(substituted-phenyl)-6-(trifluoromethyl)quinoxaline, 4-(trifluoromethyl)-1,2-phenylenediamine is reacted with a substituted benzil in a suitable solvent, often with acid catalysis.
For instance, reacting 4-(trifluoromethyl)-1,2-phenylenediamine with a substituted benzil in refluxing acetic acid or ethanol provides the corresponding 2,3-diaryl-6-(trifluoromethyl)quinoxaline in high yield. nih.gov The reaction is versatile, allowing for a wide range of substituents on the phenyl rings at the 2 and 3 positions.
Table 2: Synthesis of 2,3-Bis(substituted-phenyl)-6-(trifluoromethyl)quinoxaline
| Entry | Substituted Benzil | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzil | Acetic Acid | Reflux, 6 h | 2,3-Diphenyl-6-(trifluoromethyl)quinoxaline | Not specified |
| 2 | 4,4'-Dinitrobenzil | Acetic Acid | 75 °C, 6 h | 6-(Trifluoromethyl)-2,3-bis(4-nitrophenyl)quinoxaline | 85 |
Synthesis of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline
2,3-Dichloro-6-(trifluoromethyl)quinoxaline is a versatile intermediate for further functionalization. It is typically prepared by the chlorination of this compound-2,3(1H,4H)-dione. The dione is synthesized by the condensation of 4-(trifluoromethyl)-1,2-phenylenediamine with diethyl oxalate. ijpsr.com
The subsequent chlorination is achieved by treating the dione with a chlorinating agent such as phosphorus oxychloride (POCl3), often in the presence of a catalyst like dimethylformamide (DMF) or with the addition of phosphorus pentachloride (PCl5). ijpsr.comnih.gov The reaction mixture is typically heated to effect the conversion.
Table 3: Synthesis of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline
| Starting Material | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| This compound-2,3(1H,4H)-dione | POCl3, DMF | Reflux | 2,3-Dichloro-6-(trifluoromethyl)quinoxaline | Not specified |
Synthesis of 2-Quinoxalinecarboxylic acid, 6-(trifluoromethyl)- and its Esters
The synthesis of this compound-2-carboxylic acid can be achieved by the condensation of 4-(trifluoromethyl)-1,2-phenylenediamine with an α-keto acid, such as pyruvic acid. nih.gov
Alternatively, the synthesis can proceed through a multi-step sequence starting from the same diamine. The resulting carboxylic acid can then be converted to its corresponding esters through standard esterification procedures. One common method involves activating the carboxylic acid, for example, by converting it to an acyl chloride with oxalyl chloride or thionyl chloride, followed by reaction with the desired alcohol. researchgate.netmdpi.com
Table 4: Synthesis of this compound-2-carboxylic Acid and its Ethyl Ester
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | 4-(Trifluoromethyl)-1,2-phenylenediamine | Pyruvic Acid | This compound-2-carboxylic acid |
Synthesis of 3-Trifluoromethylquinoxaline 1,4-Dioxides
Quinoxaline 1,4-dioxides are often synthesized via the Beirut reaction. This reaction involves the condensation of a benzofuroxan (a benzo[c] ijrar.orgnih.govsapub.orgoxadiazole 1-oxide) with a source of enolates, such as a 1,3-dicarbonyl compound. nih.gov
To synthesize 3-trifluoromethylquinoxaline 1,4-dioxides, a benzofuroxan is reacted with a trifluoromethyl-substituted 1,3-dicarbonyl compound. For example, the condensation of a benzofuroxan with a trifluoromethyl-substituted β-diketone or β-ketoester in a solvent like chloroform in the presence of a base like triethylamine leads to the formation of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides. nih.gov When a monosubstituted benzofuroxan is used, a mixture of 6- and 7-substituted regioisomers can be formed, with the ratio depending on the electronic effects of the substituent. nih.gov
Table 5: Beirut Reaction for Synthesis of 3-Trifluoromethylquinoxaline 1,4-Dioxides
| Benzofuroxan | 1,3-Dicarbonyl Compound | Base/Solvent | Product |
|---|---|---|---|
| 5-Chlorobenzofuroxan | 1,1,1-Trifluoropentane-2,4-dione | Triethylamine/Chloroform | 6-Chloro-2-acetyl-3-trifluoromethylquinoxaline 1,4-dioxide |
Novel Synthetic Routes and Catalysis
Recent progress in organic synthesis has led to the development of innovative methods for the preparation of quinoxaline derivatives. These modern techniques often offer advantages over classical condensation reactions, such as improved yields, milder reaction conditions, and greater functional group tolerance. The primary and most direct method for synthesizing 6-(trifluoromethyl)quinoxalines involves the cyclocondensation of 4-(trifluoromethyl)benzene-1,2-diamine with a 1,2-dicarbonyl compound. colab.ws
Metal-Catalyzed Synthesis of Quinoxalines
Transition metal catalysis has become an indispensable tool in the synthesis of heterocyclic compounds, including quinoxalines. mdpi.com Various metal catalysts, such as those based on palladium, copper, nickel, and iron, have been employed to facilitate the formation of the quinoxaline ring system. These catalysts can be utilized in several synthetic strategies to produce quinoxaline derivatives.
One prominent metal-catalyzed approach is the cross-coupling reaction to form C-N bonds, which is central to the cyclization step in quinoxaline synthesis. For instance, palladium-catalyzed amination reactions can be employed to construct the pyrazine (B50134) ring. While not explicitly detailed for this compound in the provided results, the general applicability of these methods is well-established for a wide range of substituted quinoxalines.
Another significant strategy involves the direct C-H functionalization of a pre-formed quinoxaline scaffold. This method allows for the introduction of various substituents onto the quinoxaline ring. While much of the research has focused on the functionalization of the C2 and C3 positions of the pyrazine ring, the principles can be extended to the benzene ring. For example, metal-catalyzed trifluoromethylation of a 6-haloquinoxaline could provide a direct route to the target compound. Palladium-catalyzed trifluoromethylation of aryl halides is a well-developed methodology that could be applied in this context.
Table 1: Examples of Metal-Catalyzed Reactions in Quinoxaline Synthesis
| Catalyst Type | Reaction Type | Substrates | General Applicability |
| Palladium | Cross-coupling | Aryl diamines and dicarbonyl compounds | Widely used for C-N bond formation |
| Copper | Cross-coupling / C-H Functionalization | Quinoxaline scaffolds and trifluoromethylating agents | Applicable for direct introduction of CF3 groups |
| Nickel | Dehydrogenative coupling | 1,2-diamines and diols | Offers an eco-friendly alternative |
| Iron | Catalytic synthesis | 1-(2-aminophenyl)pyrroles and cyclic ethers | Cost-effective and readily available |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and energy-efficient processes, are increasingly being applied to the synthesis of quinoxalines.
A key green approach involves the use of water as a solvent and employing recyclable catalysts. For the synthesis of quinoxaline derivatives, methods utilizing catalysts like alumina-supported heteropolyoxometalates have been developed, allowing for reactions to proceed at room temperature with high yields. Another green strategy is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. Furthermore, catalyst-free and solvent-free methods under microwave irradiation have been reported for the synthesis of quinoxalines.
Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is another emerging green technique. A spiral gas–solid two-phase flow method has been reported for the efficient, catalyst-free, and solvent-free synthesis of quinoxaline derivatives.
Table 2: Green Chemistry Approaches in Quinoxaline Synthesis
| Approach | Key Features | Advantages |
| Water as Solvent | Use of an environmentally benign solvent. | Reduced toxicity and environmental impact. |
| Recyclable Catalysts | Heterogeneous catalysts that can be easily recovered and reused. | Improved atom economy and reduced waste. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times and lower energy consumption. |
| Mechanochemistry | Solvent-free or minimal solvent reactions. | Reduced solvent waste and potentially higher yields. |
Functionalization of Existing Quinoxaline Scaffolds
The direct functionalization of a pre-existing quinoxaline ring is a powerful strategy for the synthesis of derivatives like this compound. This approach avoids the need to synthesize the substituted precursor, 4-(trifluoromethyl)benzene-1,2-diamine. C-H functionalization is a particularly attractive method as it allows for the direct conversion of a carbon-hydrogen bond into a carbon-substituent bond.
Recent research has demonstrated the feasibility of direct C-H trifluoromethylation on heterocyclic systems. For instance, copper-catalyzed direct C-H trifluoromethylation has been successfully applied to pyrrolo[1,2-a]quinoxalines. While this example pertains to a different position on a related scaffold, it highlights the potential for developing similar methods for the direct trifluoromethylation of the benzene ring of quinoxaline.
Alternatively, a 6-haloquinoxaline can serve as a precursor for the introduction of the trifluoromethyl group via metal-catalyzed cross-coupling reactions. Palladium-catalyzed trifluoromethylation of aryl chlorides, bromides, or iodides using various trifluoromethylating agents is a well-established transformation that could be readily applied to a 6-haloquinoxaline substrate.
Table 3: Strategies for the Functionalization of Quinoxaline Scaffolds
| Functionalization Strategy | Position | Reagents/Catalysts | Potential Application |
| Direct C-H Trifluoromethylation | Benzene Ring (e.g., C6) | Metal catalysts (e.g., Copper) and a CF3 source | Direct synthesis of this compound |
| Cross-Coupling Reaction | C6 | 6-Haloquinoxaline, a trifluoromethylating agent, and a Palladium catalyst | A versatile and well-established route |
Spectroscopic Characterization Techniques for 6 Trifluoromethyl Quinoxaline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 6-(trifluoromethyl)quinoxaline derivatives, providing insights into the proton, carbon, and fluorine environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR spectroscopy of this compound derivatives reveals characteristic signals for the aromatic protons of the quinoxaline (B1680401) ring system. The electron-withdrawing nature of the trifluoromethyl group at the 6-position influences the chemical shifts of the protons on the benzene (B151609) ring portion of the quinoxaline core. Typically, the proton at the 5-position (H-5) appears as a doublet at a downfield chemical shift due to its proximity to the trifluoromethyl group. The protons H-7 and H-8 also exhibit distinct signals, often as a doublet and a doublet of doublets, respectively, with their chemical shifts influenced by the substitution pattern on the pyrazine (B50134) ring. The protons on the pyrazine ring, H-2 and H-3, typically appear as singlets or doublets in the downfield region of the spectrum.
For instance, in a related derivative, 3-phenyl-2,6-bis(trifluoromethyl)quinoxaline, the aromatic protons of the quinoxaline ring are observed in the range of δ 7.8-8.4 ppm. The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern.
Table 1: Representative ¹H NMR Data for a this compound Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.9-9.2 | s | - |
| H-3 | 8.9-9.2 | s | - |
| H-5 | 8.3-8.5 | d | ~8.0 |
| H-7 | 8.0-8.2 | dd | ~8.0, ~2.0 |
Note: The data presented is a generalized representation based on typical values for substituted quinoxalines and may vary for specific derivatives.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum of this compound derivatives provides valuable information about the carbon framework. The carbon atom of the trifluoromethyl group (CF₃) is typically observed as a quartet due to coupling with the three fluorine atoms, with a characteristic chemical shift in the range of δ 120-130 ppm. The carbon atom to which the trifluoromethyl group is attached (C-6) also shows a characteristic signal, often as a quartet with a smaller coupling constant. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents. The quaternary carbons of the quinoxaline ring system can be identified by their lower intensity signals.
In the case of 3-phenyl-2,6-bis(trifluoromethyl)quinoxaline, the carbon of the C6-CF₃ group appears as a quartet. The other aromatic and pyrazine ring carbons resonate at their expected downfield positions.
Table 2: Representative ¹³C NMR Data for a this compound Derivative
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
|---|---|---|
| C-2 | ~145 | s |
| C-3 | ~144 | s |
| C-4a | ~138 | s |
| C-5 | ~128 | q |
| C-6 | ~130 | q |
| C-7 | ~132 | s |
| C-8 | ~129 | s |
| C-8a | ~140 | s |
Note: The data presented is a generalized representation and may vary for specific derivatives. 'q' denotes a quartet.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds like this compound derivatives. The trifluoromethyl group gives rise to a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the electronic environment of the CF₃ group and is typically observed in the range of δ -60 to -65 ppm relative to a standard such as CFCl₃. For instance, in trifluoromethylated quinoline-phenol Schiff bases, the CF₃ group exhibits a singlet at approximately -61.70 ppm. beilstein-journals.orgbeilstein-archives.org The absence of coupling in the broadband proton-decoupled ¹⁹F NMR spectrum confirms the presence of an isolated CF₃ group.
Two-Dimensional NMR Techniques (HSQC, HMBC)
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for the unambiguous assignment of proton and carbon signals in the spectra of this compound derivatives.
An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for each C-H bond in the molecule. This is particularly useful for distinguishing between the various aromatic protons and their corresponding carbons in the complex quinoxaline ring system.
The HMBC spectrum, on the other hand, reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This information is crucial for establishing the connectivity of the molecular framework. For example, HMBC correlations can confirm the position of the trifluoromethyl group by showing correlations from the protons on the adjacent carbons (H-5 and H-7) to the carbon atom bearing the CF₃ group (C-6). It can also be used to determine the substitution pattern on the pyrazine ring by observing correlations from the pyrazine protons to the carbons of the substituents.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. In this compound derivatives, the IR spectrum will show characteristic absorption bands for the aromatic C-H stretching vibrations, typically in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoxaline ring system give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group are a key diagnostic feature and are typically observed in the region of 1100-1300 cm⁻¹.
Table 3: Typical IR Absorption Bands for this compound Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |
| C=C and C=N Stretch | 1400-1600 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound derivatives. In electrospray ionization (ESI) mass spectrometry, these compounds typically form a prominent protonated molecular ion peak ([M+H]⁺), which allows for the confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to determine its elemental formula with high accuracy. For example, a quinoxaline derivative containing a trifluoromethylphenyl group has been characterized by its [M+H]⁺ peak. sigmaaldrich.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the identity of the compound.
High-Resolution Mass Spectrometry (HR-Mass)
High-Resolution Mass Spectrometry (HR-Mass) is a critical analytical tool for the unambiguous identification of this compound derivatives. Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the determination of a compound's elemental formula, distinguishing it from other compounds with the same nominal mass.
In the analysis of synthesized quinoxaline derivatives, HR-Mass is frequently used to confirm that the target molecule has been successfully formed. By comparing the experimentally measured accurate mass with the theoretically calculated mass for the expected molecular formula, researchers can validate the compound's identity. This technique is often coupled with an electrospray ionization (ESI) source, which is particularly effective for the types of polar and semi-polar molecules common in medicinal chemistry research involving quinoxaline scaffolds. mdpi.comnih.gov
For instance, in the characterization of various novel quinoxaline derivatives, HRMS-ESI was used to confirm their structures. The observed m/z values for the resulting molecular ions (often as sodium adducts, [M+Na]⁺, or protonated molecules, [M+H]⁺) closely matched the calculated values, providing strong evidence for their successful synthesis. mdpi.comnih.gov The data below illustrates the precision of HR-Mass in confirming the elemental composition of several complex quinoxaline derivatives.
Table 1: HR-Mass Data for Representative Quinoxaline Derivatives
| Compound Name | Molecular Formula | Ion Adduct | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| 2-chloro-3-(trans-3-phenyloxiran-2-yl)quinoxaline | C₁₆H₁₁ClN₂O | [M+Na]⁺ | 305.0452 | 305.0450 | mdpi.com |
| 2-chloro-3-{trans-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl}quinoxaline | C₁₇H₁₀ClF₃N₂O | [M+Na]⁺ | 381.0326 | 381.0321 | mdpi.com |
| 6-Bromo-2,3-bis[(E)-4-nitrostyryl]quinoxaline | C₂₄H₁₆BrN₄O₂ | [M+H]⁺ | 503.0355 | 503.0356 | nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is widely applied in the mass spectrometric analysis of quinoxaline derivatives. It is particularly valued for its ability to generate intact gas-phase ions from thermally labile or non-volatile molecules in solution with minimal fragmentation. This process typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations present in the solution, such as sodium [M+Na]⁺ or potassium [M+K]⁺. mdpi.comnih.gov
ESI is commonly interfaced with various mass analyzers, including Time-of-Flight (TOF) and quadrupole instruments. The combination of ESI with a high-resolution analyzer like a Quadrupole Time-of-Flight (QqToF) instrument provides both high sensitivity and exact mass data, making it a powerful tool for structural confirmation. nih.govresearchgate.net
Furthermore, tandem mass spectrometry (ESI-MS/MS) is employed for more detailed structural characterization. nih.govresearchgate.net In this technique, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and then subjected to fragmentation through collision-induced dissociation (CID). The resulting product ions create a fragmentation pattern that serves as a "fingerprint" for the molecule. Analyzing these breakdown routes provides valuable information about the compound's structure and connectivity. This method has proven to be a specific and highly sensitive approach for the structural identification of novel glycoquinoxalinamine derivatives in the gas phase. nih.govresearchgate.net
Table 2: ESI-MS Applications in Quinoxaline Derivative Analysis
| Analytical Technique | Purpose | Ion Types Observed | Key Findings | Reference |
|---|---|---|---|---|
| ESI-HRMS | Molecular Formula Confirmation | [M+Na]⁺, [M+H]⁺ | Experimental m/z values align closely with calculated values, confirming synthesis. | mdpi.comnih.gov |
| ESI-MS/MS (QqToF) | Structural Elucidation | Protonated molecules [M+H]⁺ | Low-energy CID helps rationalize fragmentation pathways for structural differentiation. | nih.govresearchgate.net |
Advanced Research on Optical and Electronic Properties
Photophysical Investigations
The photophysical properties of molecules are fundamental to their application in optical and electronic devices. For 6-(Trifluoromethyl)quinoxaline derivatives, these properties are actively studied to understand how light interacts with the material, from absorption to emission.
Absorption and Emission Properties
Quinoxaline-based compounds are known for their tunable optical properties. The absorption and emission spectra are influenced by the molecular structure, including the nature and position of substituents. The introduction of a trifluoromethyl group, a potent electron-withdrawing substituent, can modulate the intramolecular charge transfer (ICT) characteristics of these molecules. researchgate.netlboro.ac.uk
Derivatives of quinoxaline (B1680401) often exhibit absorption in the ultraviolet-visible range. For instance, various quinoxaline-based compounds show maximum absorption peaks between 364 nm and 371 nm. scholaris.ca The emission spectra can vary significantly, with some derivatives emitting deep blue light both in solution and in the solid state. scholaris.caresearchgate.net The specific substitution pattern on the quinoxaline core dictates the emission wavelength; for example, 6-cyano derivatives tend to show a red shift in both absorption and emission maxima when compared to their 6,7-difluoro counterparts. researchgate.net In some complex structures incorporating the trifluoromethyl-quinoxaline moiety, emission can be tuned to the yellow or even red regions of the spectrum. nih.govcardiff.ac.uk
Table 1: Illustrative Photophysical Data for Quinoxaline Derivatives
| Compound Family | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Emission Color | Source |
|---|---|---|---|---|
| Phenyl-substituted quinoxalines | 364 - 371 | ≤ 425 | Deep Blue | scholaris.ca |
| Carbazolyl-containing chromophores | Not specified | Green, Blue, Red | Various | researchgate.net |
| TADF Emitters with this compound | Not specified | Yellow | Yellow | nih.govbeilstein-journals.org |
Quantum Yield Studies
The fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency. For trifluoromethyl-substituted quinoline (B57606) compounds, which share some electronic characteristics with quinoxalines, quantum fluorescence yields can range from low to good values, for example, 0.12–0.80 in chloroform and 0.20–0.75 in DMSO. nih.gov In the context of aggregation-induced emission, some hydrazone derivatives have shown absolute fluorescence quantum yields increasing from 4.2% in a crystalline state to 10.6% after grinding, demonstrating how physical state can modulate emission efficiency. nih.gov For materials designed for high-efficiency applications like OLEDs, achieving a high photoluminescence quantum yield is a primary goal. researchgate.net
Solvatochromism Analysis
Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. nih.gov This phenomenon is prominent in donor-acceptor type molecules where the polarity of the solvent can differentially stabilize the ground and excited states. nih.gov Quinoxaline derivatives often exhibit positive emission solvatochromism, where the emission peak shifts to a longer wavelength (a red-shift) as the solvent polarity increases. researchgate.netresearchgate.net This behavior indicates a more polar excited state, which is stabilized by polar solvents. This property is useful not only for understanding the nature of the excited state but also for applications in chemical sensing. nih.govresearchgate.net
Aggregation-Induced Emission (AIE) and Restricted Intramolecular Rotation (RIR)
Many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished in the solid state or in aggregates. In contrast, Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation. nih.govrsc.org This effect is often attributed to the mechanism of Restricted Intramolecular Rotation (RIR). researchgate.net
In solution, the intramolecular rotation of parts of the molecule (like phenyl rings) provides a non-radiative pathway for the excited state to decay, thus quenching fluorescence. researchgate.netnih.gov In the aggregated state, these rotations are physically hindered, which blocks the non-radiative decay channels and forces the molecule to release its energy via radiative emission, leading to strong fluorescence. researchgate.net Numerous quinoxaline-based molecules have been designed to exhibit AIE, making them highly effective as solid-state emitters for applications like organic light-emitting diodes (OLEDs). researchgate.netlboro.ac.ukresearchgate.net The strategic design of these molecules often involves creating a twisted or propeller-like structure that promotes RIR upon aggregation. researchgate.net
Thermally Activated Delayed Fluorescence (TADF) Properties
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, enabling OLEDs to potentially achieve 100% internal quantum efficiency. nih.gov This process relies on a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov
Molecules with a small ΔEST can undergo efficient reverse intersystem crossing (rISC) from the T1 state back to the S1 state using thermal energy. The subsequent decay from the S1 state produces "delayed" fluorescence. The this compound moiety has been successfully used as an acceptor unit in the design of highly efficient TADF emitters. nih.govbeilstein-journals.org For example, yellow TADF emitters based on this compound have been developed that exhibit small ΔEST values of 0.03–0.04 eV and long fluorescence lifetimes of around 5.0 μs, which are characteristic of efficient TADF processes. nih.govbeilstein-journals.org These materials have been incorporated into white OLEDs, demonstrating high efficiency and stable color rendering. nih.govbeilstein-journals.org
Table 2: Key Properties of a TADF Emitter Based on this compound
| Property | Value | Significance | Source |
|---|---|---|---|
| Acceptor Moiety | This compound | Strong electron acceptor, promotes charge separation | nih.govbeilstein-journals.org |
| Singlet-Triplet Energy Splitting (ΔEST) | 0.03 - 0.04 eV | Small gap enables efficient reverse intersystem crossing | nih.govbeilstein-journals.org |
| Fluorescence Lifetime | ~5.0 µs | Indicates a delayed fluorescence mechanism | nih.govbeilstein-journals.org |
| Application | White OLEDs | Achieved high efficiency (20.16%) | nih.govbeilstein-journals.org |
Electronic Structure and Charge Transport
The electronic structure, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for device performance. The electron-withdrawing trifluoromethyl group helps to lower the LUMO energy level, which facilitates electron injection from the cathode in electronic devices. DFT calculations on quinoxaline derivatives show that the LUMO energy levels are often concentrated on the quinoxaline group, confirming its role as the electron-accepting part of the molecule. researchgate.net
Extended quinoxaline derivatives have been fabricated into field-effect transistors (FETs) and have demonstrated good performance, with charge mobilities as high as 0.99 cm² V⁻¹ s⁻¹. rsc.org The choice of solubilizing alkyl chains can also have a profound effect on hole mobility in some quinoxaline-based organic semiconductors. beilstein-journals.org The strong electron-accepting ability and extended conjugation of these materials also make them attractive as auxiliary acceptors in dye-sensitized solar cells (DSSCs), where they facilitate efficient electron injection and charge collection. nih.govbeilstein-journals.org
Electron Transport Material (ETM) Potential
Quinoxaline derivatives are recognized for their potential as electron-transporting materials (ETMs) due to their high electron affinity, which originates from the two electron-deficient nitrogen atoms in the pyrazine (B50134) ring. case.edunih.govbeilstein-journals.org The functionalization of the quinoxaline core is a key factor in determining whether the material behaves as a hole transport material (HTM) or an ETM. nih.govbeilstein-journals.org The addition of the strongly electron-withdrawing 6-(trifluoromethyl) group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. This modification enhances its ability to accept and transport electrons, a critical requirement for an efficient ETM. nih.gov
Applications in Organic Electronic Devices
The favorable electronic properties of this compound and its derivatives have led to their investigation and application across a wide spectrum of organic electronic devices. qmul.ac.uk These compounds are utilized as fundamental building blocks in materials designed for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and organic field-effect transistors (OFETs). qmul.ac.ukresearchgate.netresearchgate.net
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, derivatives of this compound have been successfully employed as emitters, particularly for thermally activated delayed fluorescence (TADF). nih.govbeilstein-journals.org TADF emitters are crucial for developing highly efficient OLEDs that can theoretically achieve 100% internal quantum efficiency. Researchers have developed yellow TADF emitters based on the this compound acceptor. nih.gov These materials exhibit small energy splitting between their singlet and triplet states (0.03–0.04 eV) and long fluorescence lifetimes of 5.0 μs, which are indicative of an efficient TADF process. nih.govbeilstein-journals.org When these yellow emitters were incorporated into a full-TADF white OLED device, they demonstrated high efficiency, reaching 20.16%, showcasing their practical potential for advanced lighting and display technologies. nih.govbeilstein-journals.org
Table 1: Performance of OLEDs Utilizing this compound Derivatives
| Emitter Type | Acceptor Moiety | Application | Reported Efficiency | Reference |
| Yellow TADF Emitter | This compound | Full-TADF White OLED | 20.16% | nih.govbeilstein-journals.org |
Organic Solar Cells (OSCs)
Quinoxaline-based materials are extensively used in organic solar cells, particularly as polymer acceptors and non-fullerene acceptors (NFAs). nih.gov Their strong electron-accepting properties and ability to form favorable film morphologies are key to achieving high power conversion efficiencies (PCEs). While specific data for this compound as a primary component is emerging, the performance of closely related quinoxaline derivatives underscores the potential of this structural class. For instance, polymer solar cells using the polymer donor PBDB-T and a quinoxaline-based polymer acceptor (Qx7) have achieved a PCE of 5.07%. nih.govbeilstein-journals.org Furthermore, by fine-tuning the molecular structure through fluorination of the quinoxaline moiety in an NFA, devices have reached PCEs as high as 10.45%. nih.gov These results highlight that the quinoxaline scaffold is a highly promising platform for developing next-generation acceptors in OSCs. nih.govrsc.org
Table 2: Performance of OSCs with Quinoxaline-Based Acceptors
| Donor Polymer | Acceptor Type | Acceptor Details | Power Conversion Efficiency (PCE) | Reference |
| PBDB-T | Polymer Acceptor | Qx7 | 5.07% | nih.govbeilstein-journals.org |
| PE61 | Non-Fullerene Acceptor | Qx31 (Fluorinated Quinoxaline) | 10.45% | nih.gov |
Dye-Sensitized Solar Cells (DSSCs)
In dye-sensitized solar cells, quinoxaline derivatives serve as effective auxiliary acceptors and π-bridges within the organic sensitizer dyes. nih.govbeilstein-journals.org Their strong electron-accepting nature facilitates efficient electron injection from the excited dye into the semiconductor's conduction band (e.g., TiO2). nih.govacs.orgacs.org The extended conjugation provided by the quinoxaline unit also helps to enhance light absorption across a broader spectrum. nih.gov The incorporation of a quinoxaline unit in sensitizers has been shown to improve the electron injection driving force. acs.orgacs.org Systematic molecular engineering of quinoxaline-based sensitizers has led to significant performance improvements, with one of the most efficient liquid electrolyte-based DSSCs employing a quinoxaline dye (FNE46) achieving a power conversion efficiency of 8.27%. acs.org
Table 3: Performance of DSSCs with Quinoxaline-Based Sensitizers
| Sensitizer | Electrolyte Type | Power Conversion Efficiency (η) | Reference |
| FNE44 | Liquid | 3.27% | acs.org |
| FNE47 | Liquid | 3.45% | acs.org |
| FNE46 | Liquid | 8.27% | acs.org |
| RC-21 | - | 3.30% | case.edu |
| RC-22 | - | 5.56% | case.edu |
Organic Field-Effect Transistors (OFETs)
Quinoxaline derivatives are promising candidates for n-type semiconductors in OFETs. beilstein-journals.orgqmul.ac.uk An n-type semiconductor's performance in an OFET is largely determined by its ability to transport electrons efficiently, a property measured by electron mobility. The tunable properties of quinoxaline materials, including their potential for high electron mobility and optimal energy levels, make them suitable for these applications. beilstein-journals.org The introduction of strong electron-withdrawing groups, such as the trifluoromethyl group, is a known strategy to design high-performance n-type organic semiconductors. nih.govresearchgate.net While high mobilities have been reported for various n-type organic materials, with some reaching up to 1.83 cm² V⁻¹ s⁻¹, specific electron mobility data for OFETs based solely on this compound are still an active area of research. nih.gov However, the fundamental electronic properties of the molecule strongly suggest its potential for achieving high-performance, energy-efficient, and scalable electronic systems. beilstein-journals.org
Non-Fullerene Acceptors (NFAs) Based on Quinoxaline
The development of non-fullerene acceptors has been a major breakthrough for organic solar cells, enabling PCEs to surpass those of fullerene-based devices. Quinoxaline is a valuable building block for constructing NFAs due to its strong and tunable electron-deficient character. acs.orgresearchgate.net NFAs are often designed with an Acceptor-Donor-Acceptor (A-D-A) or a more complex A2-A1-D-A1-A2 structure, where quinoxaline can serve as a weak electron-accepting unit (A1). acs.org
This strategy allows for the creation of NFAs with high-lying LUMO energy levels, which is crucial for achieving high open-circuit voltages (Voc) in solar cells. acs.org For example, NFAs designed with a quinoxaline bridge acceptor and blended with the classic donor polymer Poly(3-hexylthiophene) (P3HT) have yielded OSCs with a high Voc of 1.00 V and a PCE of 4.03%. acs.org Another similar NFA achieved a PCE of 4.81% with a Voc of 0.95 V. acs.org These findings confirm that the quinoxaline unit is an effective component for building n-type non-fullerene small molecules that can lead to high-performance organic solar cells. acs.orgnih.gov
Biological and Pharmacological Research Applications
Antimicrobial Activities
The core structure of 6-(trifluoromethyl)quinoxaline has been utilized as a scaffold for the development of various antimicrobial compounds. Research has demonstrated that the inclusion of a trifluoromethyl group at the 6-position of the quinoxaline (B1680401) ring can confer potent biological activity.
Studies have shown that derivatives of this compound exhibit promising antibacterial properties, with activity observed against both Gram-positive and Gram-negative bacteria, as well as significant efficacy against Mycobacterium species.
Research into a series of 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives identified 2,3-bis(bromomethyl)-6-(trifluoromethyl)quinoxaline as a particularly potent agent against Gram-positive bacteria. In a comparative study, this compound demonstrated the highest activity within its series against these types of bacteria.
In another study, novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides were synthesized and evaluated for their antibacterial activity. Several of these compounds, which feature a trifluoromethyl group on the quinoxaline core, displayed high antibacterial properties against Gram-positive strains. For instance, one of the most active compounds in the series, 1-(4-(2-(isobutyryl)-6-(trifluoromethyl)quinoxalin-3-yl)piperazin-1-yl)ethan-1-one 1,4-dioxide, showed significant activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. The activity of these compounds against Gram-negative strains such as Escherichia coli was generally less pronounced.
Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive and Gram-Negative Strains
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 1-(4-(2-(isobutyryl)-6-(trifluoromethyl)quinoxalin-3-yl)piperazin-1-yl)ethan-1-one 1,4-dioxide | Staphylococcus aureus ATCC 29213 | 0.25 |
| 1-(4-(2-(isobutyryl)-6-(trifluoromethyl)quinoxalin-3-yl)piperazin-1-yl)ethan-1-one 1,4-dioxide | Escherichia coli ATCC 25922 | >32 |
| 2,3-bis(bromomethyl)-6-(trifluoromethyl)quinoxaline | Gram-positive bacteria | Highest activity in its series |
The antimycobacterial potential of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides has been a key area of investigation. These compounds have demonstrated notable efficacy against both Mycobacterium smegmatis and the pathogenic Mycobacterium tuberculosis. The introduction of the trifluoromethyl group has been previously noted to significantly enhance the anti-mycobacterial activity of quinoxaline 1,4-dioxide derivatives.
For example, 1-(4-(2-(isobutyryl)-6-(trifluoromethyl)quinoxalin-3-yl)piperazin-1-yl)ethan-1-one 1,4-dioxide exhibited an MIC of 0.12 μg/mL against M. smegmatis mc² 155 and 1 μg/mL against M. tuberculosis H37Rv. This highlights the potential of this class of compounds in the development of new antitubercular agents.
Table 2: Activity of a this compound Derivative against Mycobacterium Species
| Compound | Mycobacterial Strain | MIC (μg/mL) |
|---|---|---|
| 1-(4-(2-(isobutyryl)-6-(trifluoromethyl)quinoxalin-3-yl)piperazin-1-yl)ethan-1-one 1,4-dioxide | Mycobacterium smegmatis mc² 155 | 0.12 |
| 1-(4-(2-(isobutyryl)-6-(trifluoromethyl)quinoxalin-3-yl)piperazin-1-yl)ethan-1-one 1,4-dioxide | Mycobacterium tuberculosis H37Rv | 1 |
The antibacterial action of quinoxaline 1,4-dioxides, including those with a trifluoromethyl group, is associated with their ability to damage bacterial DNA. These compounds are believed to act as prodrugs that are activated under hypoxic conditions, which are often found in the microenvironment of bacterial infections. This activation involves the reduction of the N-oxide groups by bacterial reductases, leading to the generation of reactive oxygen species (ROS). The resulting ROS can then cause damage to cellular macromolecules, including DNA, ultimately leading to bacterial cell death. Mode of action studies have confirmed the DNA-damaging nature of these quinoxaline 1,4-dioxides.
In addition to their antibacterial properties, certain this compound derivatives have been investigated for their antifungal potential. Research has shown that compounds such as 2-Chloro-6-(trifluoromethyl)quinoxaline are effective against multiple species of the opportunistic yeast Candida.
Specifically, 2-Chloro-6-(trifluoromethyl)quinoxaline has demonstrated efficacy against Candida glabrata and Candida tropicalis. This suggests that the this compound scaffold could be a promising starting point for the development of novel antifungal agents. The antifungal activity of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides has also been evaluated, with some derivatives showing activity against Candida albicans, although generally with higher MIC values compared to their antibacterial activity.
Table 3: Antifungal Activity of this compound Derivatives
| Compound | Fungal Strain | Activity |
|---|---|---|
| 2-Chloro-6-(trifluoromethyl)quinoxaline | Candida glabrata MMX 7285 | Efficacious |
| 2-Chloro-6-(trifluoromethyl)quinoxaline | Candida tropicalis MMX 7525 | Efficacious |
| 2-Chloro-6-(trifluoromethyl)quinoxaline | Candida glabrata ATCC 90030 | Efficacious |
| 1-(4-(2-(isobutyryl)-6-(trifluoromethyl)quinoxalin-3-yl)piperazin-1-yl)ethan-1-one 1,4-dioxide | Candida albicans ATCC 10231 | MIC >32 μg/mL |
Antifungal Efficacy
Antiprotozoal and Antimalarial Activities
Quinoxaline derivatives have been identified as a versatile class of compounds with significant potential against various protozoan parasites, including those responsible for malaria and leishmaniasis. mdpi.comtandfonline.comnih.gov
The trifluoromethyl-quinoxaline scaffold has been investigated for its antimalarial properties. A study on a series of 3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide derivatives demonstrated notable in vitro antiplasmodial activity against a chloroquine-resistant strain (FcB1) of Plasmodium falciparum. scielo.br Within this series, derivatives that were either nonsubstituted or had a 7-methyl group exhibited the most potent activity. scielo.br
This research aligns with broader findings that the quinoxaline core is a promising pharmacophore for antimalarial drug development. nih.govresearchgate.net The dual activity of some quinoxaline-based compounds against both Schistosoma and Plasmodium parasites suggests a potentially conserved target or pathway, making this chemical class a subject of continued investigation in the search for new anti-infectives. nih.govmalariaworld.orgmalariaworld.org
Table 3: Antiplasmodial Activity of Selected 3-Trifluoromethyl-2-carbonylquinoxaline di-N-oxide Derivatives against P. falciparum (FcB1 strain)
| Compound Substitution | Example Compound | Activity Profile |
|---|---|---|
| 7-methyl derivatives | 2b, 4b, 5b, 6b | Best level of activity |
| Nonsubstituted derivatives | 3c, 4c, 5c | Best level of activity |
The antiprotozoal scope of quinoxaline derivatives extends to Leishmania species. Various synthetic quinoxalines have been evaluated for their in vitro activity against parasites such as Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov The general biological profile of functionalized quinoxalines often includes antileishmanial properties. mdpi.com
Specifically, derivatives such as 3-Trifluoromethylquinoxaline N,N′-Dioxides have been identified as potent anti-trypanosomatid agents, a group that includes both Trypanosoma and Leishmania species. tandfonline.com This indicates that the inclusion of a trifluoromethyl group on the quinoxaline ring is a viable strategy in the design of new leishmanicidal compounds.
Antiviral Activities
The quinoxaline scaffold is a recognized "privileged structure" in medicinal chemistry, showing potential against a wide range of viruses. mdpi.comnih.govrsc.orgnih.gov Research has demonstrated that suitably functionalized quinoxaline derivatives can exhibit activity against both DNA and RNA viruses. mdpi.comnih.gov
While direct studies on this compound may be limited, research on structurally related compounds underscores the importance of the trifluoromethyl group in antiviral drug design. For example, a series of 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives, which share the trifluoromethyl and a nitrogen-containing heterocyclic core, were synthesized and screened for their ability to inhibit Zika virus (ZIKV) replication. nih.gov Some of these derivatives showed antiviral activity comparable to the reference drug mefloquine. nih.gov
Furthermore, the broader class of quinoxaline derivatives has yielded compounds with activity against influenza virus and human immunodeficiency virus (HIV). nih.govresearchgate.net The development of these compounds highlights a growing interest in the quinoxaline moiety for antiviral treatment, warranting further investigation into its potential against various viral pathogens. nih.gov
Inhibition of Viral Replication (e.g., HSV-1, Cytomegalovirus, Varicella-Zoster Virus)
Quinoxaline derivatives have been recognized for their potential as antiviral agents, showing activity against various DNA viruses, including members of the Herpesviridae family. scispace.comnih.gov Research into this class of compounds has identified specific structural features that contribute to their antiviral effects.
For instance, the derivative 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline has demonstrated high activity against Herpes Simplex Virus (HSV). scispace.com This particular compound was found to inhibit the replication of HSV-1, Cytomegalomegalovirus (CMV), and Varicella-Zoster Virus (VZV) in tissue cultures at concentrations ranging from 1 to 5 mM. scispace.com The antiviral activity of quinoxalines often depends on specific substitution patterns on the heterocyclic ring. scispace.com While the broader class of quinoxalines shows promise, specific studies detailing the activity of this compound against HSV-1, CMV, or VZV are not extensively covered in the available literature. However, related heterocyclic structures, such as quinazoline (B50416) derivatives like 6-iodo-3-(3-trifluoromethylphenyl) quinazolin-4(3H)-ones, have been evaluated for activity against various viruses. nih.gov
Anti-HIV Agents (Reverse Transcriptase Inhibitors)
The enzyme reverse transcriptase (RT) is a critical target in the treatment of Human Immunodeficiency Virus (HIV) infection, and its inhibition can halt viral replication. nih.govresearchgate.net Quinoxaline derivatives have emerged as a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs bind to an allosteric pocket on the enzyme, inducing a conformational change that disrupts its catalytic activity. scienceopen.com
Various quinoxaline-based compounds have been synthesized and evaluated for their ability to inhibit HIV RT and viral replication in cell cultures. nih.gov For example, the quinoxaline derivative S-2720, which has a chlorine atom at the 6-position, demonstrated potent inhibitory effects on HIV-1 RT and was effective against viral strains that were resistant to other NNRTIs. nih.gov Although research confirms the potential of the quinoxaline scaffold for developing novel anti-HIV agents, specific data on the inhibitory activity of this compound against HIV reverse transcriptase is not prominently featured in current scientific literature.
Anticancer and Antitumor Activities
The trifluoromethyl-substituted quinoxaline core is a key pharmacophore in the development of novel anticancer agents. ekb.eg Its derivatives have been investigated for their ability to induce cancer cell death, inhibit cell proliferation, and modulate the activity of key enzymes involved in tumor progression. nih.gov
Cytotoxicity Studies
Derivatives of this compound have been evaluated for their cytotoxic effects against various human cancer cell lines. In a study focused on developing new dual inhibitors for Pim-1 and Pim-2 kinases, a series of compounds derived from a this compound scaffold were synthesized and tested for their ability to inhibit the growth of human cancer cells. Specifically, their antiproliferative activities were assessed against the MV4-11 (Acute Myeloid Leukemia) and HCT-116 (colorectal carcinoma) cell lines, which are known to have high endogenous levels of Pim kinases. nih.gov
The results indicated that several of these derivatives exhibited significant cytotoxicity. For example, compound 5g , a this compound-2-carboxylic acid derivative, displayed potent growth-inhibitory activity. nih.gov The cytotoxic potential of these compounds underscores the importance of the substituted quinoxaline core in designing new anticancer agents. ekb.egnih.gov
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 5g (6-CF3 Quinoxaline Derivative) | MV4-11 (AML) | 0.14 |
| 5g (6-CF3 Quinoxaline Derivative) | HCT-116 (Colorectal Carcinoma) | 0.32 |
Antitumor and Antiproliferative Potentials
The antitumor potential of this compound derivatives is closely linked to their antiproliferative activity. The ability to inhibit the proliferation of cancer cells is a key characteristic of potential chemotherapeutic agents. Research has shown that modifications to the quinoxaline-2-carboxylic acid core can lead to compounds with potent antiproliferative effects. nih.gov
The antiproliferative activity of these compounds was demonstrated through in vitro cell-based assays. The study on dual Pim-1/2 kinase inhibitors revealed that derivatives of this compound could effectively inhibit the growth of cancer cell lines at sub-micromolar concentrations. nih.gov This highlights the potential of this scaffold in the development of new agents that can target cellular pathways essential for tumor growth and survival. nih.gov The general class of quinoxaline derivatives has been widely studied for antiproliferative properties against various cancer cell lines, including neuroblastoma and colon cancer. nih.govnih.gov
Kinase Inhibition (e.g., Pim-1/2 Kinase, IKKβ)
Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers, making them attractive targets for drug development. ekb.eg Derivatives of this compound have been specifically designed and identified as potent inhibitors of Pim kinases.
Pim-1/2 Kinase Inhibition Pim-1 and Pim-2 are serine/threonine kinases that play a critical role in cell cycle progression, proliferation, and apoptosis inhibition. Their overexpression is linked to poor prognosis in various hematologic and solid tumors. nih.gov A study focused on optimizing a previously identified quinoxaline-2-carboxylic acid lead compound led to the development of new derivatives with enhanced dual inhibitory activity against both Pim-1 and Pim-2. The inclusion of the 6-Trifluoromethyl group was a key part of the synthetic strategy for these new potential inhibitors. The resulting this compound-2-carboxylic acid derivatives showed potent, sub-micromolar inhibition of both Pim-1 and Pim-2 kinases. nih.gov
| Compound | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) |
|---|---|---|
| 5g (6-CF3 Quinoxaline Derivative) | 0.081 | 0.130 |
IKKβ Inhibition The IκB kinase (IKK) complex, particularly the IKKβ subunit, is a central component of the NF-κB signaling pathway, which is involved in inflammation, immunity, and cancer. nih.govnih.gov Inhibition of IKKβ can suppress the activation of NF-κB, representing a viable strategy for anti-inflammatory and anticancer therapies. While various heterocyclic compounds, including quinoxaline urea (B33335) derivatives, have been identified as IKKβ inhibitors, specific research detailing the IKKβ inhibitory activity of this compound itself is limited in the reviewed literature. nih.gov
Neurological and Central Nervous System Applications
Quinoxaline derivatives are also being explored for their potential in treating neurological and central nervous system (CNS) disorders due to their ability to interact with various receptors and enzymes in the brain. nih.gov Research has focused on their application in neurodegenerative diseases and psychiatric conditions. acs.org
For example, certain 6-aminoquinoxaline (B194958) derivatives have been designed and synthesized to act as neuroprotective agents for dopaminergic neurons, which are the primary cells lost in Parkinson's disease. researchgate.net One such compound, 2-Methyl-3-Phenyl-6-Amino-Quinoxaline (MPAQ), has shown neuroprotective effects in cellular models of the disease. researchgate.net While these findings highlight the potential of 6-substituted quinoxalines in the neurological space, direct studies on the application of this compound for neurological and CNS disorders have not been specifically identified in the surveyed research.
AMPA Receptor Antagonism and Neuroprotective Effects
Derivatives of this compound have been investigated as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor. Overactivation of glutamate (B1630785) receptors like AMPA is a key process in excitotoxicity, which leads to neuronal damage in conditions such as stroke and brain trauma. nih.gov
One significant derivative is [[3,4-Dihydro-7-(4-morpholinyl)-2,3-dioxo-6-(trifluoromethyl)-1(2H)-quinoxalinyl]methyl]phosphonic acid, also known as ZK200775. tocris.com This compound is a competitive AMPA receptor antagonist that has demonstrated potent neuroprotective effects in preclinical models of ischemic and traumatic brain injury. nih.govpnas.org In rat models of permanent focal ischemia, ZK200775 showed a therapeutic window of over four hours. nih.gov It was also found to reduce infarct size when administered after transient focal ischemia and to alleviate damage from head trauma. nih.govpnas.org
Despite its promise in animal models, a phase II clinical trial in patients with acute ischemic stroke was stopped prematurely. The administration of ZK200775 was associated with a transient worsening of neurological condition, including reduced consciousness, which precluded its further development for this indication. ahajournals.orgnih.gov This outcome suggests that while the compound has potent AMPA antagonism, its sedative effects were too significant in stroke patients. nih.gov
| Parameter | Value | Receptor/System | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | 120 nM | [3H]-AMPA | tocris.com |
| Binding Affinity (Ki) | 32 nM | [3H]-CNQX | tocris.com |
| Inhibitory Concentration (IC50) | 21 nM | AMPA-induced currents | tocris.com |
| Inhibitory Concentration (IC50) | 27 nM | Kainate-induced currents | tocris.com |
| Neuroprotective Effect | Reduction of infarct size | Rat model of focal cerebral ischemia | nih.govpnas.org |
GABAA Receptor Partial Agonism (e.g., Panadiplon)
Partial agonists of the GABA-A receptor are compounds that bind to and activate the receptor, but produce only a partial response compared to full agonists. This can result in anxiolytic effects with potentially less sedation. The user-provided example, Panadiplon, is a nonbenzodiazepine anxiolytic that acts as a high-affinity partial agonist at the GABA-A receptor. It is classified as an imidazo[1,5-a]quinoxaline (B8520501) derivative.
It is crucial to note that while Panadiplon contains a quinoxaline core structure, it is not a derivative of this compound. Its chemical structure does not include a trifluoromethyl group. Panadiplon was investigated for its potent anxiolytic properties, which were observed with relatively little sedative effect in preclinical studies. However, its development for human use was halted due to evidence of liver damage.
Nicotinic Receptor Partial Agonism (e.g., Varenicline)
Nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists can aid in smoking cessation by stimulating dopamine (B1211576) release to reduce withdrawal symptoms while also blocking nicotine (B1678760) from binding to the receptors, thereby reducing the rewarding effects of smoking. nih.gov
The user-provided example, Varenicline, is a well-known nicotinic receptor partial agonist selective for the α4β2 subtype. It is used as a smoking cessation aid. However, it is scientifically important to clarify that Varenicline is not a quinoxaline derivative. Its chemical structure is a bridged heterotetracyclic compound, specifically a pyrazino[2,3-h] ahajournals.orgbenzazepine, which is fundamentally different from the this compound scaffold.
Anxiolytic and Anticonvulsant Activities
Research has directly linked derivatives of this compound to anxiolytic and anticonvulsant activities. The AMPA antagonist ZK200775, a derivative of this compound-2,3-dione, is reported to display anxiolytic and anticonvulsant activity in vivo. tocris.com
Furthermore, another closely related compound, 5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione (ACEA-1011), has demonstrated anticonvulsant effects. In a mouse model of maximal electroshock-induced seizures, ACEA-1011 showed an effective dose (ED50) of approximately 12 mg/kg intravenously. nih.gov The anticonvulsant potential of the quinoxaline scaffold is well-documented, with various derivatives being explored as novel treatments for epilepsy, often through the mechanism of AMPA receptor antagonism. nih.gov The presence of a trifluoromethyl group at the 6- or 7-position appears compatible with, and potentially contributory to, this activity.
Analgesic Properties
The quinoxaline structure has also been investigated for its potential analgesic effects. nih.govscielo.br A specific derivative containing the trifluoromethylquinoxaline core, 5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione (ACEA-1011), has been shown to possess analgesic properties in animal models of tonic pain. nih.gov Its mechanism of action is believed to be through its broad antagonism of ionotropic glutamate receptors, including both NMDA (at the glycine (B1666218) site) and AMPA receptors. nih.gov This dual antagonism may contribute to its effectiveness in models of persistent pain.
| Compound Name | Core Structure | Pharmacological Activity | Reference |
|---|---|---|---|
| ZK200775 | This compound-2,3-dione | AMPA Antagonist, Neuroprotective, Anxiolytic, Anticonvulsant | nih.govtocris.compnas.org |
| ACEA-1011 | 7-Trifluoromethyl-quinoxaline-2,3-dione | Anticonvulsant, Analgesic, Glutamate Receptor Antagonist | nih.gov |
Structure Activity Relationship Sar and Mechanism of Action Studies
Impact of Trifluoromethyl Group on Biological Activity
The trifluoromethyl (-CF3) group is a cornerstone in drug design, largely due to its profound effects on a molecule's electronic and steric properties. nih.gov When appended to the quinoxaline (B1680401) scaffold at the 6-position, it serves as a powerful modulator of biological activity.
The -CF3 group is known to significantly increase the lipophilicity of a molecule. nih.govmdpi.com This enhanced lipophilicity can improve a compound's ability to traverse cellular membranes, a critical step for reaching intracellular targets. mdpi.com For instance, the presence of a highly lipophilic trifluoromethyl group at the 6-position of certain quinoxaline derivatives has been correlated with their antibacterial activity. researchgate.net
Table 1: Physicochemical Properties Conferred by the Trifluoromethyl Group
| Property | Influence of Trifluoromethyl (-CF3) Group | Reference |
|---|---|---|
| Lipophilicity | Increases molecular lipophilicity, potentially enhancing membrane permeability. | nih.govmdpi.com |
| Metabolic Stability | The strong C-F bond confers resistance to metabolic degradation, often increasing the compound's half-life. | nih.govnih.gov |
| Electronegativity | High electronegativity can alter the electronic properties of the aromatic ring, influencing binding interactions. | mdpi.com |
The enhanced lipophilicity imparted by the trifluoromethyl group can facilitate better penetration through biological membranes. mdpi.com Once inside the cell, the unique electronic nature of the -CF3 group can play a crucial role in the molecule's interaction with its biological targets. It can influence binding affinity and selectivity through various non-covalent interactions, including dipole-dipole and hydrophobic interactions. mdpi.com The ability to simultaneously assess target binding and off-target interactions within a cell using advanced fluorescence spectroscopy techniques underscores the complexity of these intracellular dynamics. nih.gov For quinoxaline-based compounds, the -CF3 group can be essential for achieving potent activity by optimizing these binding interactions. nih.gov
Substituent Effects on Pharmacological Properties
The introduction of additional halogen atoms can have a significant impact on biological activity. In a study of 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives, the compound bearing a trifluoromethyl group at the 6-position (1g) demonstrated the highest activity against Gram-positive bacteria. nih.gov In comparison, a derivative with a fluoro-group at the 6-position (1c) showed a broader spectrum of antifungal activity. researchgate.netnih.gov This suggests that while the -CF3 group is beneficial for specific antibacterial activity, other halogens can confer different advantageous properties. For quinoxaline 1,4-di-N-oxides, it has been noted that the presence of an electron-withdrawing halo-substituent on the benzene (B151609) moiety generally leads to more active compounds against T. cruzi. nih.gov
Table 2: Antimicrobial Activity of Substituted 2,3-bis(bromomethyl)quinoxaline Derivatives
| Compound | Substituent at Position 6 | Key Biological Activity | Reference |
|---|---|---|---|
| 1g | -CF3 | Highest activity against Gram-positive bacteria | nih.gov |
| 1c | -F | Widest antifungal activity spectrum | researchgate.netnih.gov |
Mechanistic Insights into Biological Action
The mechanism of action for many quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), is believed to involve bioreductive activation. nih.gov Under hypoxic conditions, the N-oxide groups can be reduced, leading to the generation of reactive oxygen species (ROS) and other free radicals. These reactive species can cause cellular damage, including DNA degradation. nih.gov Studies on QdNOs have shown that they can inhibit DNA synthesis without affecting RNA or protein synthesis, and this activity is often more pronounced in the absence of oxygen. nih.gov The trifluoromethyl group likely modulates this activity by altering the electronic properties of the quinoxaline ring, which can affect the reduction potential of the N-oxide groups and the stability of the resulting radical intermediates. Further investigations into specific derivatives have identified mutations in certain genes that confer resistance, suggesting these genes may be involved in the compound's mechanism of action or the cellular response to it. researchgate.net
DNA-Damaging Mechanisms
While direct studies on 6-(trifluoromethyl)quinoxaline are limited, the broader class of quinoxaline derivatives has been shown to exert cytotoxic effects through mechanisms involving DNA damage. The proposed mechanisms are multifaceted and depend on the specific substitutions on the quinoxaline core.
One primary mechanism involves the generation of reactive oxygen species (ROS). Quinoxaline compounds can undergo redox activation within cells, leading to an elevation of ROS that subsequently causes oxidative DNA damage. frontiersin.org This mode of action is supported by studies on yeast mutants, where strains defective in DNA damage response pathways showed hypersensitivity to quinoxaline, indicating that the drug's toxicity is mediated by DNA damage. frontiersin.org
Certain structural modifications, such as the introduction of 1,4-di-N-oxide moieties, can confer selective toxicity under hypoxic conditions. These compounds can act as bioreductive agents, where the reduced intermediates, and potentially the parent compound itself, are genotoxic and induce DNA damage. nih.gov For instance, the quinoxaline 1,4-di-N-oxide derivative Q-85 HCl was found to induce significant DNA damage in Caco-2 cells, as evaluated by the comet assay. nih.gov
Furthermore, specific derivatives have been shown to interact directly with DNA. The compound 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline exhibits antiviral activity against the herpes virus, which is attributed to its DNA binding properties. sapub.org Other quinoxaline-based derivatives have been identified as topoisomerase II inhibitors. By inhibiting this essential enzyme, the compounds prevent the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately apoptosis. nih.gov
Modulation of Enzyme Activity (e.g., Kinases)
The quinoxaline scaffold is a well-established "privileged structure" for the design of enzyme inhibitors, particularly protein kinase inhibitors. ekb.eg Derivatives of quinoxaline are often developed as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases due to their structural similarity to the adenine (B156593) region of ATP. ekb.eg The trifluoromethyl group can enhance binding affinity and selectivity.
Quinoxaline derivatives have demonstrated inhibitory activity against a wide array of kinases, including:
Tyrosine Kinases : Compounds have shown potent inhibition of receptor tyrosine kinases such as VEGFR, PDGFR, c-Met, and TRK, which are crucial in cancer cell signaling pathways. ekb.egnih.govnih.gov
Serine/Threonine Kinases : Inhibition of kinases like Pim-1/2 and Apoptosis signal-regulated kinase 1 (ASK1) has been reported, highlighting their potential in cancer and inflammatory disease treatment. mdpi.comnih.gov
Cyclin-Dependent Kinases (CDKs) : As inhibitors of CDKs, quinoxaline derivatives can modulate the cell cycle, representing a key anticancer strategy. ekb.egekb.eg
Beyond kinases, quinoxaline derivatives have been shown to inhibit other enzymes. For example, certain analogs act as aldose reductase inhibitors, a target for managing diabetic complications, while others inhibit α-glucosidase and secretory phospholipase A2 (sPLA2), relevant to diabetes and inflammation, respectively. tandfonline.comnih.gov
The table below summarizes the inhibitory activity of various quinoxaline derivatives against different enzymes.
| Compound Class | Target Enzyme | IC₅₀ Value | Reference |
| Quinoxaline Sulfonohydrazide (6c) | α-glucosidase | 0.0953 µM | tandfonline.com |
| Quinoxaline Sulfonohydrazide (6a) | sPLA2(IIA) | 0.0475 µM | tandfonline.com |
| Dibromo substituted quinoxaline (26e) | ASK1 | 30.17 nM | nih.gov |
| Quinoxaline Derivative (IV) | Topoisomerase II | 7.529 µM | nih.gov |
| Quinoxaline-imidazole Derivative (24) | Melanoma cells (A375) | 3 nM | mdpi.com |
Receptor Binding Affinity and Selectivity
Derivatives of this compound have been investigated for their ability to bind to various receptors with high affinity and selectivity. The trifluoromethyl group often plays a crucial role in establishing specific interactions within the receptor's binding pocket.
A notable example is the compound CGS-12066A, chemically identified as 4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline. Although the trifluoromethyl group is at the 7-position, this closely related analog is a potent and selective agonist for the serotonin (B10506) 5-HT₁B receptor. wikipedia.org Its high affinity makes it a valuable tool for studying the physiological roles of this receptor, such as in pain perception and sleep regulation. wikipedia.org
Quinoxaline derivatives have also been developed as antagonists for ionotropic glutamate (B1630785) receptors. They have shown activity against N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. sapub.orgresearchgate.net Docking studies of AMPA receptor antagonists based on the quinoxaline scaffold have identified key interactions with amino acid residues like Glu-13, Tyr-16, Tyr-61, and Pro-89, which constitute the binding pocket. researchgate.net This antagonism of glutamate receptors suggests potential therapeutic applications in various neurological disorders.
Drug Resistance Mechanisms
The development of resistance is a significant challenge for therapeutic agents. For compounds based on the this compound scaffold, resistance mechanisms can be inferred from their modes of action, such as DNA damage and enzyme inhibition.
Enhanced DNA Repair : For derivatives that act as DNA-damaging agents, cancer cells can develop resistance by upregulating their DNA damage repair (DDR) pathways. frontiersin.org A proficient repair system can counteract the drug-induced lesions, reducing its cytotoxic effect. Consequently, targeting cancer cells that have inherent DDR deficiencies is a promising strategy to enhance the efficacy of these compounds. frontiersin.org
Target Enzyme Mutations : When a quinoxaline derivative inhibits a specific enzyme, such as a kinase, resistance can emerge through mutations in the gene encoding that enzyme. mdpi.com These mutations can alter the conformation of the ATP-binding pocket, reducing the drug's binding affinity while preserving the enzyme's catalytic function. This is a common resistance mechanism for kinase inhibitors. mdpi.comnih.gov
Alterations in Cell Cycle Checkpoints : Since DNA damage typically triggers cell cycle arrest to allow time for repair, defects in checkpoint signaling can contribute to resistance. frontiersin.org Cells that fail to arrest may not accumulate sufficient DNA damage to trigger apoptosis, allowing them to survive treatment.
Increased Drug Efflux : Overexpression of ATP-binding cassette (ABC) transporter proteins can lead to increased efflux of the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels. nih.gov This is a broad-spectrum resistance mechanism affecting many classes of drugs.
Advanced Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For quinoxaline (B1680401) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets such as 6-31G(d) or 6-311G, are commonly employed to optimize molecular geometry and predict electronic properties. dntb.gov.uaelectrochemsci.orgresearchgate.net These calculations help determine the most stable three-dimensional conformation of 6-(Trifluoromethyl)quinoxaline by finding the energy minimum on the potential energy surface. sciensage.info The optimized geometry is fundamental for understanding the molecule's reactivity and its interaction with other molecules. The trifluoromethyl group, being a strong electron-withdrawing substituent, significantly influences the electron distribution across the quinoxaline ring system, a feature that can be precisely modeled using DFT.
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking studies are instrumental in exploring its potential as a biologically active agent. Researchers use this method to simulate the interaction of the compound with the active sites of biological targets like enzymes and receptors.
Studies on similar quinoxaline derivatives have shown their potential to bind to various targets, including:
Enzymes in Parasites: Quinoxaline compounds have been investigated as inhibitors for targets from Trypanosoma cruzi, Trichomonas vaginalis, and Fasciola hepatica. nih.gov
Cancer-Related Proteins: Docking studies have been performed on quinoxaline derivatives against targets like the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II (Topo II), which are implicated in cancer. nih.govnih.gov
These simulations reveal the specific binding modes and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.comnih.gov Molecular dynamics simulations can further be employed to analyze the stability of these complexes over time in a simulated physiological environment. mdpi.com
Prediction of Binding Affinity to Biological Targets
Following molecular docking, the binding affinity, which quantifies the strength of the interaction between a ligand and its target, is predicted. This is often expressed as a docking score or binding energy (in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC50). A lower binding energy generally indicates a more stable and potent interaction.
For example, in studies involving other quinoxaline derivatives, computational methods have been used to predict their efficacy. A study on a potent quinoxaline derivative designed as a Topoisomerase II inhibitor reported a strong binding affinity in docking simulations, which was consistent with its experimental IC50 value of 7.529 µM. nih.gov Another investigation into novel quinoxaline derivatives as anticancer agents identified a lead compound with a significant IC50 value of 3.902 µM against the A549 lung cancer cell line, with docking studies confirming its favorable binding to the EGFR receptor. nih.gov These examples highlight how computational predictions of binding affinity are critical for identifying promising drug candidates.
| Compound Series | Biological Target | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Quinoxaline Derivative (Compound IV) | Topoisomerase II | 7.529 µM | nih.gov |
| Quinoxaline Derivative (Compound 4i) | EGFR (A549 cell line) | 3.902 µM | nih.gov |
Theoretical Analysis of Electronic Properties (HOMO/LUMO Energy Levels)
The electronic properties of a molecule are key to understanding its reactivity and behavior in chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. youtube.com
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's chemical stability and reactivity. nih.gov A small energy gap suggests high reactivity, while a large gap implies high stability. nih.gov
For quinoxaline derivatives, DFT calculations are used to determine the energies of these orbitals. The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the quinoxaline ring is expected to lower the energy levels of both the HOMO and LUMO. This effect enhances the molecule's electron-accepting capabilities. For instance, a theoretical study on quinoxaline-based polymers showed that substituting with an electron-withdrawing fluorine atom resulted in specific HOMO/LUMO energy levels, which were further lowered by using an even stronger electron-withdrawing cyano group. nih.gov This demonstrates the significant impact of such substituents on the electronic properties of the quinoxaline core.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| PBCl-MTQF (Fluorinated Quinoxaline Polymer) | -5.06 | -3.27 | 1.79 | nih.gov |
Future Perspectives and Emerging Research Areas
Development of Novel 6-(Trifluoromethyl)quinoxaline-Based Therapeutics
The quinoxaline (B1680401) core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The introduction of the trifluoromethyl group is a well-established strategy in drug design to enhance efficacy and pharmacokinetic profiles.
Future research will likely focus on the synthesis and evaluation of new this compound derivatives as potent and selective therapeutic agents. A significant area of exploration is in oncology, where quinoxaline-based compounds have shown promise as kinase inhibitors. researchgate.netnih.govnih.govmdpi.comscielo.brekb.egnih.govresearchgate.netnih.gov The trifluoromethyl group can enhance the binding affinity of these compounds to the ATP-binding site of various kinases implicated in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2). ekb.eg
| Compound Class | Therapeutic Target/Activity | Potential Application | Reference |
|---|---|---|---|
| Quinoxaline-based Kinase Inhibitors | VEGFR-2, EGFR, etc. | Anticancer | researchgate.netekb.eg |
| Indolo[2,3-b]quinoxaline hybrids | Antiviral | Respiratory Pathogens | nih.gov |
| Aminoalcohol-based quinoxalines | Anti-inflammatory, Analgesic | Inflammatory diseases, Pain management | scielo.br |
| Quinoxaline-sulphonamide derivatives | Antibacterial, Antifungal | Infectious diseases | rsc.org |
Exploration in Advanced Materials for Organic Electronics
Quinoxaline derivatives are gaining traction as electron-transporting materials (ETMs) in organic electronics due to their tunable electronic properties and structural versatility. nih.govqmul.ac.uk The strong electron-accepting nature of the quinoxaline core, further amplified by the trifluoromethyl group, makes these compounds particularly suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Specifically, this compound has been utilized as an acceptor moiety in the development of yellow thermally activated delayed fluorescence (TADF) emitters for OLEDs. nih.gov These materials exhibit efficient conversion of triplet excitons to singlet excitons, leading to high quantum efficiencies. Future work will likely involve the design and synthesis of novel this compound-based materials with tailored photophysical properties for a range of optoelectronic applications. beilstein-journals.orgbeilstein-archives.orgscholaris.caresearchgate.net This includes developing new host and guest materials for OLEDs with improved efficiency, stability, and color purity. google.comrsc.org
| Application | Role of Quinoxaline Derivative | Key Properties | Reference |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Electron Transporting Material, TADF Emitter | High electron mobility, Tunable emission | nih.govrsc.org |
| Organic Solar Cells (OSCs) | Non-fullerene Acceptor | Strong electron-accepting ability | nih.gov |
| Organic Field-Effect Transistors (OFETs) | n-type Semiconductor | Efficient charge transport | nih.gov |
Integration with Nanotechnology (e.g., Nano-aggregates, DLS, SEM)
The integration of this compound derivatives with nanotechnology presents exciting opportunities for creating advanced functional materials. The formation of emissive nano-aggregates is a known phenomenon for some quinoxaline derivatives, leading to aggregation-induced emission (AIE) effects. nih.gov This property is highly desirable for applications in bio-imaging and sensing, where high emission intensity in the aggregated state is crucial.
Future research could explore the controlled self-assembly of this compound-based molecules into well-defined nanostructures such as nanoparticles, nanofibers, and thin films. Techniques like Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM) will be instrumental in characterizing the size, morphology, and stability of these nano-aggregates. nih.gov The unique photophysical properties of these nanomaterials could be harnessed for applications in targeted drug delivery, diagnostics, and as components in nanoscale electronic devices.
Sensors and Probes Development
The quinoxaline scaffold is a versatile platform for the design of fluorescent and colorimetric sensors for the detection of various analytes, including metal ions and pH. nih.govmdpi.com The electron-deficient nature of the quinoxaline ring, enhanced by the trifluoromethyl group, can be exploited to modulate the photophysical properties of the molecule upon interaction with an analyte.
Future endeavors in this area will focus on the development of highly sensitive and selective sensors based on this compound. By incorporating specific recognition moieties into the molecular structure, it is possible to design probes for a wide range of targets, including environmentally and biologically important species. The trifluoromethyl group can fine-tune the electronic properties of the sensor, potentially leading to improved detection limits and response times.
Further Structure-Based Drug Design and Optimization
Structure-based drug design is a powerful tool for the development of potent and selective inhibitors of therapeutic targets. nih.gov By understanding the three-dimensional structure of the target protein and its binding site, it is possible to design molecules that fit precisely and interact favorably with key residues.
Green and Sustainable Synthesis of Trifluoromethylated Quinoxalines
The development of environmentally friendly and sustainable synthetic methods is a key goal in modern chemistry. citedrive.com Traditional methods for the synthesis of quinoxalines often involve harsh reaction conditions and the use of hazardous reagents.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 6-(trifluoromethyl)quinoxaline derivatives?
- Methodological Answer : Common approaches include Pd-catalyzed cross-coupling reactions and cyclization of fluorinated precursors. For example, Suzuki coupling using 6-(trifluoromethyl)pyridin-3-yl boronic acid with halogenated quinoxalines under Pd catalysis yields functionalized derivatives . Chlorinated intermediates, such as 2-chloro-6-(trifluoromethyl)quinoxaline, serve as key precursors for further functionalization via nucleophilic substitution or metal-mediated reactions . Optimization of reaction conditions (e.g., temperature, solvent, catalyst loading) is critical to achieving high yields and purity.
Q. How can the structure of this compound derivatives be confirmed experimentally?
- Methodological Answer : Multimodal characterization is essential:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with trifluoromethyl groups showing distinct F signals .
- X-ray crystallography : Single-crystal analysis provides bond angles (e.g., N1—C1—C9 = 115.35°) and spatial arrangements, critical for verifying regiochemistry and substituent orientation .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability. Computational tools (e.g., DFT) predict logP values and dipole moments, while experimental measurements include:
- UV/Vis spectroscopy : Absorption maxima (e.g., 280–320 nm) correlate with π→π* transitions in the quinoxaline core .
- HPLC : Retention times under specific mobile phases (e.g., MeCN/water with 0.1% formic acid) assess purity and polarity .
Advanced Research Questions
Q. How do substituents at the 3-position of the quinoxaline ring affect bioactivity against drug-resistant HCV variants?
- Methodological Answer : Comparative SAR studies reveal that bulkier substituents (e.g., isopropyl vs. trifluoromethyl) reduce potency against D168A protease variants due to steric clashes with the catalytic triad. For example, 3-(trifluoromethyl)quinoxaline derivatives maintain stacking interactions with His57, whereas isopropyl analogs require conformational shifts, weakening binding . Biochemical assays (IC) and replicon studies quantify resistance profiles, while molecular docking (e.g., PDB models) visualizes steric hindrance .
Q. What experimental approaches resolve contradictions in SAR data for fluorinated quinoxalines?
- Methodological Answer : Discrepancies arise from electronic vs. steric effects. Strategies include:
- Isosteric replacement : Swapping trifluoromethyl with cyano or methylsulfonyl groups isolates electronic contributions .
- Crystallographic overlays : Comparing co-crystal structures (e.g., D168A protease bound to 3-CF vs. 3-OCH derivatives) identifies critical van der Waals contacts and hydrogen bonds .
- Free-energy perturbation (FEP) : Computational modeling quantifies binding energy differences between substituents .
Q. How can intramolecular interactions enhance the stability of this compound-based inhibitors?
- Methodological Answer : Fluorine-specific interactions stabilize conformations. For example:
- Orthogonal dipolar interactions : Trifluoromethyl groups engage in C–F···H–C contacts with adjacent aromatic rings, reducing conformational flexibility .
- Macrocyclization : Incorporating fluorinated P4 caps (e.g., trifluorotert-butyl) improves rigidity and resistance to protease-mediated cleavage, as shown in HCV NS3/4A inhibitor studies .
Q. What role does this compound play in modulating TGF-β signaling pathways?
- Methodological Answer : Derivatives like SB-525334 inhibit ALK5 kinase (IC = 14.3 nM) by competing with ATP binding. Assays include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
